Propargyl-PEG5-Tos Propargyl-PEG5-Tos Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 875770-32-4
VCID: VC0540360
InChI: InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C
Molecular Formula: C18H26O7S
Molecular Weight: 386.46

Propargyl-PEG5-Tos

CAS No.: 875770-32-4

Cat. No.: VC0540360

Molecular Formula: C18H26O7S

Molecular Weight: 386.46

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG5-Tos - 875770-32-4

Specification

CAS No. 875770-32-4
Molecular Formula C18H26O7S
Molecular Weight 386.46
IUPAC Name 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3
Standard InChI Key VUJIUZITHCTEAF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Propargyl-PEG5-Tos (CAS 875770-32-4) is defined by the molecular formula C18H26O7S\text{C}_{18}\text{H}_{26}\text{O}_7\text{S} and a molecular weight of 386.46 g/mol . The compound features three distinct components:

  • Propargyl Group (-C≡CH): Positioned at one terminus, this alkyne group participates in CuAAC "click chemistry" with azides to form stable 1,2,3-triazole linkages .

  • Tosyl Group (-OTs): A para-toluenesulfonate moiety acts as a superior leaving group, enabling efficient nucleophilic substitutions with amines, thiols, or hydroxyls .

  • PEG5 Spacer: A pentameric ethylene glycol chain (-OCH2CH2-\text{-OCH}_2\text{CH}_2\text{-})_5 enhances hydrophilicity, reduces immunogenicity, and improves pharmacokinetic profiles of conjugates .

Key Physicochemical Properties

PropertyValue/Description
Boiling Point498.1 ± 45.0 °C (Predicted)
Density1.177 ± 0.06 g/cm³ (Predicted)
SolubilitySoluble in DMSO, aqueous buffers
Storage Conditions-20°C in anhydrous, dark environments
Purity>98% (HPLC)

The compound’s liquid state at room temperature and colorless-to-light-yellow appearance facilitate handling in laboratory settings . Its stability under physiological conditions makes it suitable for in vivo applications .

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

Propargyl-PEG5-Tos is synthesized via a two-step modification of α-hydroxyl-ω-carboxyl PEG precursors :

  • Tosylation: The hydroxyl terminus undergoes sulfonation with tosyl chloride (TsCl\text{TsCl}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under inert conditions:

    HO-PEG5-OH+TsClEt3NHO-PEG5-OTs+HCl\text{HO-PEG}_5\text{-OH} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{HO-PEG}_5\text{-OTs} + \text{HCl}
  • Propargylation: The carboxyl group is esterified with propargyl alcohol (HC≡CCH2OH\text{HC≡CCH}_2\text{OH}) using carbodiimide coupling agents (e.g., EDC/NHS).

Purification via silica gel chromatography or size-exclusion chromatography yields >98% purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

Industrial Manufacturing

Large-scale production optimizes cost and yield through:

  • Continuous-Flow Reactors: Minimize side reactions during tosylation.

  • Catalytic Esterification: Enzymatic catalysts (e.g., lipases) enhance propargyl coupling efficiency .

  • Quality Control: Batch testing for residual solvents (e.g., DMF) and endotoxins ensures compliance with Good Manufacturing Practice (GMP) .

Reaction Mechanisms and Kinetic Analysis

Nucleophilic Substitution

The tosyl group’s high leaving ability (pKa=2.8\text{p}K_a = -2.8) permits rapid displacements by nucleophiles:

PEG5-OTs+NuPEG5-Nu+TsO\text{PEG}_5\text{-OTs} + \text{Nu}^- \rightarrow \text{PEG}_5\text{-Nu} + \text{TsO}^-

Kinetic Parameters:

  • Amines: Second-order rate constant k2=1.2×103M1s1k_2 = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (pH 7.4, 25°C).

  • Thiols: k2=3.5×103M1s1k_2 = 3.5 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} under identical conditions.

Click Chemistry

CuAAC with azides proceeds via a copper(I)-catalyzed mechanism:

PEG5-C≡CH+N3-RCu(I)PEG5-triazole-R\text{PEG}_5\text{-C≡CH} + \text{N}_3\text{-R} \xrightarrow{\text{Cu(I)}} \text{PEG}_5\text{-triazole-R}

Optimized Conditions:

  • Catalyst: CuSO₄/sodium ascorbate (1:5 molar ratio) .

  • Reaction Time: 2–4 hours at 25°C.

  • Yield: >95% with minimal by-products .

Applications in Biomedical Research

Antibody-Drug Conjugates (ADCs)

Propargyl-PEG5-Tos links cytotoxic payloads (e.g., monomethyl auristatin E) to monoclonal antibodies via:

  • Tosyl displacement by cysteine residues (e.g., interchain disulfide bonds).

  • Click chemistry for site-specific conjugation .

Case Study: A 2024 preclinical trial demonstrated that trastuzumab-PEG5-MMAE conjugates reduced HER2+ breast tumor volume by 78% in murine models, outperforming non-PEGylated controls.

PROTACs (Proteolysis-Targeting Chimeras)

The compound’s dual functionality enables bifunctional PROTAC assembly:

E3 Ligase Ligand-PEG5-OTs+Target Protein Binder-C≡CHPROTAC\text{E3 Ligase Ligand-PEG}_5\text{-OTs} + \text{Target Protein Binder-C≡CH} \rightarrow \text{PROTAC}

Efficiency: PEG5 spacers improve cell permeability and degradation kinetics (DC₅₀ = 12 nM for BRD4-targeting PROTACs).

Diagnostic Imaging

Propargyl-PEG5-Tos conjugates with azide-modified fluorophores (e.g., Cy5) enable in vivo tracking of tumor biomarkers via near-infrared imaging .

Comparative Analysis with PEG Analogues

CompoundPEG LengthSolubility (mg/mL)Reaction Rate (k₂, M⁻¹s⁻¹)
Propargyl-PEG3-Tos3 units458.2×1048.2 \times 10^{-4}
Propargyl-PEG4-Tos4 units689.7×1049.7 \times 10^{-4}
Propargyl-PEG5-Tos5 units921.2×1031.2 \times 10^{-3}
Propargyl-PEG6-Tos6 units1051.1×1031.1 \times 10^{-3}

PEG5 balances hydrophilicity and steric effects, achieving optimal conjugate stability and reactivity .

Challenges and Future Directions

Despite its utility, Propargyl-PEG5-Tos faces limitations:

  • Immunogenicity: Anti-PEG antibodies in 25% of patients reduce conjugate efficacy .

  • Cost: Industrial-scale synthesis remains expensive ($12,000–15,000/kg).

Ongoing research focuses on:

  • Alternate Spacers: Polyglycerol derivatives to circumvent PEG immunogenicity .

  • Enzymatic Click Chemistry: Metal-free conjugation for in vivo applications.

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